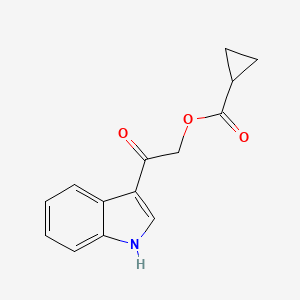

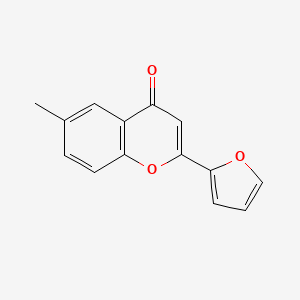

2-(1H-indol-3-yl)-2-oxoethyl cyclopropanecarboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(1H-indol-3-yl)-2-oxoethyl cyclopropanecarboxylate is a compound of significant interest in organic chemistry, particularly in the synthesis of spiro compounds and cyclopropane derivatives.

Synthesis Analysis

- Spiro Compounds Synthesis : Syntheses of spiro[cyclopropane-1,3′-oxindole]-2-carboxylic acid and related derivatives involve diastereoselective cyclopropanation reactions. This synthesis is significant for producing novel pyridyl-substituted analogues and cyclopropa[c]quinoline carboxylic acid derivatives (S. Yong et al., 2007).

- Polysubstituted Tetrahydro Indolone Synthesis : The intramolecular version of the Kulinkovich−de Meijere cyclopropanation reaction leads to the synthesis of several 2-azabicyclo[3.1.0]hexanes, which upon heating with a carboxylic anhydride, yield vinylogous amides and cyclic diketones (Laurent Larquetoux et al., 2004).

Molecular Structure Analysis

- X-Ray Structural Analysis : The relative stereochemistry of key compounds in the synthesis of spiro compounds was determined through single-crystal X-ray structural analysis, crucial for understanding molecular geometry and interactions (S. Yong et al., 2007).

Chemical Reactions and Properties

- Cyclopropanation and Ring-Opening Reactions : Cyclopropanation reactions and subsequent ring-opening under specific conditions are central to the synthesis of derivatives of this compound. These reactions are influenced by factors like temperature, pressure, and catalysts used (P. Harrington & M. Kerr, 1997).

Physical Properties Analysis

- High Pressure and Temperature Reactions : The reactions of cyclopropane derivatives with indoles under hyperbarric conditions indicate the influence of physical parameters like pressure and temperature on the chemical properties of these compounds (P. Harrington & M. Kerr, 1997).

Chemical Properties Analysis

- Reactivity with Indoles : The interaction of cyclopropane derivatives with indoles under different conditions is a crucial aspect of studying the chemical properties of these compounds. These reactions often result in the formation of novel compounds with potential applications in medicinal chemistry and organic synthesis (P. Harrington & M. Kerr, 1997).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

[2-(1H-indol-3-yl)-2-oxoethyl] cyclopropanecarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3/c16-13(8-18-14(17)9-5-6-9)11-7-15-12-4-2-1-3-10(11)12/h1-4,7,9,15H,5-6,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXVZCFLGVBYPBB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)OCC(=O)C2=CNC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-benzyl-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[cyclopropyl(3-methyl-2-pyridinyl)methyl]acetamide](/img/structure/B5609580.png)

![4-[(3,4-dichlorophenyl)sulfonyl]-4-methyl-2-pentanone](/img/structure/B5609617.png)

![(1S,4S)-2-[(3-chloro-4-fluoro-1-benzothien-2-yl)carbonyl]-2,5-diazabicyclo[2.2.1]heptane hydrochloride](/img/structure/B5609649.png)

![4-phenyl-1-{[3-(3-pyridazinyl)-1,2,4-oxadiazol-5-yl]methyl}-2-pyrrolidinone](/img/structure/B5609653.png)

![N,2,2-trimethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B5609657.png)

![1-(2-aminoethyl)-N-[2-(dimethylamino)-2-(3-methyl-2-thienyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5609669.png)

![2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B5609672.png)

![2-[(4-fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid](/img/structure/B5609679.png)